JTE-151

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1404380-58-0 |

|---|---|

Molecular Formula |

C28H37ClN2O4 |

Molecular Weight |

501.1 g/mol |

IUPAC Name |

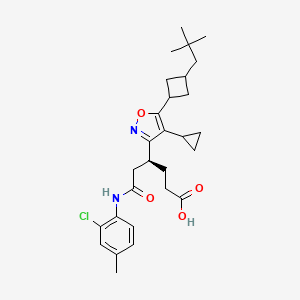

(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |

InChI |

InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |

InChI Key |

YWTJAGLMNTUIMB-SYYJFZTOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

JTE-151: A Deep Dive into its Mechanism of Action as a Potent and Selective RORγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-151 is a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ). By directly binding to the ligand-binding domain of RORγ, this compound effectively inhibits its transcriptional activity. This targeted action leads to the suppression of T helper type 17 (Th17) cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Its high selectivity for RORγ over other nuclear receptors, coupled with favorable pharmacokinetic properties, positions this compound as a promising therapeutic candidate for a range of Th17-mediated autoimmune diseases. This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, experimental validation, and quantitative data associated with this compound.

Core Mechanism of Action: RORγ Antagonism

The primary mechanism of action of this compound is its direct antagonism of RORγ, a key nuclear receptor that acts as a master regulator for the differentiation and function of Th17 cells.[1][2][3]

Molecular Interaction:

This compound binds to the U-shaped ligand-binding pocket of the RORγ ligand-binding domain (LBD).[1][3] This binding is stabilized by interactions such as hydrogen bonding with the phenylalanine residue at position 377 (Phe377) within the binding pocket.[3] The binding of this compound induces a conformational change in the RORγ-LBD. This conformational shift leads to two critical events:

-

Dissociation of Co-activator Peptides: The altered conformation of the LBD prevents the binding of co-activator proteins that are essential for initiating gene transcription.[1][2]

-

Recruitment of Co-repressor Peptides: Simultaneously, the new conformation facilitates the recruitment of co-repressor complexes to the LBD.[1][2]

This dual action of displacing co-activators and recruiting co-repressors effectively silences the transcriptional activity of RORγ.

Signaling Pathway Modulation

This compound's antagonism of RORγ directly impacts the IL-23/IL-17 signaling axis, a critical pathway in the pathogenesis of many autoimmune diseases.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound's activity and selectivity from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Species | Target | IC50 | Reference |

| RORγ Transcriptional Activity | Human, Rat, Mouse | RORγ | ~30 nmol/L | [1] |

| Th17 Cell Differentiation | Mouse | Naïve CD4+ T Cells | 32.4 ± 3.0 nmol/L | [1] |

Table 2: Selectivity Profile of this compound

| Assay | Target | IC50 | Reference |

| Nuclear Receptor Panel (15 receptors including RORα and RORβ) | Various | >8 µmol/L | [4] |

| hERG Channel | hERG | 7.4 µM | [3] |

| Cytochrome P450 Panel | CYP2C8 | 6.8 µM | [3] |

| Other CYPs | >10 µM | [3] |

Experimental Protocols and Workflows

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.

In Vitro Assay Workflow

A generalized workflow for the in vitro characterization of this compound is depicted below.

Detailed Methodologies:

-

Förster Resonance Energy Transfer (FRET) Assay: This assay was used to assess the direct binding of this compound to the RORγ-LBD and its effect on co-regulator peptide interactions. The assay measures the ability of this compound to induce the dissociation of a fluorescently labeled co-activator peptide and the recruitment of a labeled co-repressor peptide to the RORγ-LBD in a concentration-dependent manner.[1]

-

Luciferase Reporter Gene Assay: To quantify the inhibitory effect of this compound on RORγ's transcriptional activity, a reporter gene assay was employed. Cells were co-transfected with a plasmid expressing the RORγ-LBD and a reporter plasmid containing a luciferase gene under the control of a RORγ-responsive promoter. The luminescence produced by the luciferase enzyme is proportional to the transcriptional activity of RORγ. The IC50 value was determined by measuring the reduction in luminescence in the presence of varying concentrations of this compound.[1]

-

In Vitro T Cell Differentiation: Naïve CD4+ T cells were isolated from mice and cultured under Th17-polarizing conditions (in the presence of cytokines such as TGF-β and IL-6). These cells were treated with this compound at various concentrations. After a period of incubation, the cells were analyzed by flow cytometry for the expression of IL-17A to determine the percentage of differentiated Th17 cells. This allowed for the calculation of the IC50 for the inhibition of Th17 differentiation.[1] The selectivity was confirmed by assessing the differentiation into other T cell subsets (Th1, Th2, and Treg) under their respective polarizing conditions, where this compound showed no significant effect.[1][2]

In Vivo Model Workflow

The therapeutic potential of this compound was evaluated in established mouse models of autoimmune disease.

Detailed Methodologies:

-

Antigen-Sensitized Mice: Mice were sensitized with an antigen to induce an immune response. This compound or a vehicle was then orally administered. Plasma samples were collected to measure the concentration of IL-17. This model demonstrated that this compound could significantly inhibit the in vivo production of IL-17 at doses of 1 mg/kg or higher.[1]

-

Collagen-Induced Arthritis (CIA) in Mice and Rats: Arthritis was induced in rodents by immunization with type II collagen. This compound was administered either prophylactically (before the onset of symptoms) or therapeutically (after symptoms appeared). The severity of arthritis was evaluated by measuring hindpaw swelling and through histological examination of the joints for inflammatory cell infiltration and synovial hyperplasia. Additionally, synovial tissues were analyzed for the mRNA expression of Th17-related genes. These studies showed that this compound dose-dependently suppressed the clinical and histological signs of arthritis.[5]

Conclusion

This compound is a highly selective and potent RORγ antagonist that effectively suppresses Th17 cell differentiation and IL-17 production. Its mechanism of action, centered on the allosteric inhibition of RORγ transcriptional activity, has been robustly characterized through a variety of in vitro and in vivo studies. The data strongly support its development as a novel therapeutic agent for the treatment of Th17-driven autoimmune diseases.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound autoimmune diseases | Domainex [domainex.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

The Selective RORγ Antagonist JTE-151: A Technical Guide to its Impact on Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoid-related orphan receptor-gamma t (RORγt).[1][2] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents. JTE-151 is a potent and selective, orally available RORγ antagonist that has demonstrated significant efficacy in preclinical models of autoimmune disease by suppressing Th17 cell-related responses.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on Th17 cell differentiation, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound, chemically known as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid, is a novel small molecule inhibitor of RORγ.[1] It functions as an antagonist, dissociating co-activator peptides and recruiting co-repressor peptides to the ligand-binding domain of RORγ.[1] This action effectively inhibits the transcriptional activity of RORγ, leading to a downstream suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Preclinical studies have highlighted the therapeutic potential of this compound in various autoimmune disease models.[1][3]

Mechanism of Action: Targeting the Th17 Master Regulator

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) in mice.[2] This signaling cascade culminates in the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt, along with other transcription factors like RORα, Batf, and IRF4, then drives the expression of hallmark Th17 cytokines, including IL-17A, IL-17F, and IL-22.[2]

This compound directly interferes with this pathway by binding to RORγ and inhibiting its transcriptional activity. This leads to a reduction in the expression of IL-17 and other Th17-associated genes, thereby dampening the inflammatory response mediated by these cells.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of RORγ Transcriptional Activity by this compound

| Species | IC50 (nmol/L) |

| Human | 20.6 ± 2.4 |

| Mouse | 32.2 ± 2.5 |

| Rat | 41.8 ± 3.9 |

| Data from luciferase reporter gene assays.[2] |

Table 2: In Vitro Inhibition of Mouse Naïve CD4+ T Cell Differentiation into Th17 Cells by this compound

| Assay | IC50 (nmol/L) |

| Th17 Differentiation | 32.4 ± 3.0 |

| Measured by the inhibition of IL-17A+ cells in differentiating CD4+ T cell cultures.[2] |

This compound demonstrates high selectivity for RORγ over other nuclear receptors, with IC50 values greater than 8 µmol/L for RORα and RORβ, among others.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Th17 cell differentiation. These are generalized protocols and may require optimization for specific experimental setups.

In Vitro Th17 Cell Differentiation from Mouse Naïve CD4+ T Cells

This protocol describes the induction of Th17 differentiation from isolated naïve CD4+ T cells and the assessment of this compound's inhibitory effect.

Materials:

-

Naive CD4+ T cell isolation kit (mouse)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-mouse CD3 and anti-mouse CD28 antibodies

-

Recombinant mouse TGF-β1

-

Recombinant mouse IL-6

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

-

Flow cytometer

-

Fluorescently labeled anti-mouse CD4 and anti-mouse IL-17A antibodies

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

-

Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens of mice according to the manufacturer's protocol for the isolation kit.

-

Plate Coating: Coat a 96-well plate with anti-mouse CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

-

Cell Culture:

-

Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

-

Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse TGF-β1 (e.g., 1-5 ng/mL), and recombinant mouse IL-6 (e.g., 20-50 ng/mL) to the cell suspension.

-

Prepare serial dilutions of this compound in complete medium. Add the this compound dilutions or vehicle (DMSO) to the designated wells.

-

Seed the cells into the anti-CD3 coated plate at a density of 1-2 x 10^5 cells per well.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 5 days.

-

Restimulation and Intracellular Staining:

-

On the final day of culture, add a cell stimulation cocktail and a protein transport inhibitor to each well and incubate for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., anti-CD4).

-

Fix and permeabilize the cells using a suitable kit.

-

Stain for intracellular IL-17A with a fluorescently labeled antibody.

-

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells in each treatment group.

RORγ Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on RORγ-mediated gene transcription.

Materials:

-

HEK293T or other suitable host cell line

-

Expression vector for human RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the host cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the concentration of this compound to determine the IC50 value.

In Vivo Efficacy of this compound

This compound has demonstrated efficacy in animal models of autoimmune diseases. For example, in a mouse model of collagen-induced arthritis, oral administration of this compound suppressed the development and severity of the disease.[1] Treatment with this compound also led to a reduction in plasma IL-17 levels in antigen-sensitized mice.[1]

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the therapeutic potential of compounds like this compound.

Materials:

-

DBA/1J mice (or other susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Calipers for measuring paw thickness

Procedure:

-

Immunization:

-

Emulsify type II collagen in CFA.

-

On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.

-

On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.

-

-

Compound Administration: Begin oral administration of this compound or vehicle daily, starting from a predetermined day (either prophylactically before disease onset or therapeutically after disease onset).

-

Disease Scoring: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=no swelling and 4=severe swelling and ankylosis). Measure paw thickness using calipers.

-

Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-17 by ELISA) and collect joint tissues for histological analysis to assess inflammation and joint damage.

Conclusion

This compound is a promising, orally available RORγ antagonist with a well-defined mechanism of action targeting Th17 cell differentiation. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in preclinical models of autoimmune disease, make it a compelling candidate for further development as a therapeutic for Th17-mediated inflammatory conditions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other RORγ modulators.

References

JTE-151: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-151 is a novel, orally available small molecule antagonist of the Retinoid-related orphan receptor-gamma (RORγ). As a key transcription factor for the differentiation of T helper 17 (Th17) cells, RORγ represents a promising therapeutic target for a range of autoimmune diseases. This compound has demonstrated potent and selective inhibition of RORγ activity, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Pharmacological Profile

This compound, chemically known as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid, was identified as a potent and selective RORγ antagonist through a dedicated research program.[1][2] Its mechanism of action involves binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][3] This action effectively inhibits the transcriptional activity of RORγ.[1][3]

In Vitro Activity

This compound has been shown to potently inhibit the transcriptional activity of human, mouse, and rat RORγ with high selectivity over other nuclear receptors, including RORα and RORβ.[1] In functional assays, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells without impacting the differentiation into other T cell subsets like Th1, Th2, and Treg cells.[1][3] Furthermore, it inhibits the production of IL-17 from activated human helper T cells.[1][3]

In Vivo Efficacy

In preclinical animal models, orally administered this compound has demonstrated significant efficacy in suppressing Th17-mediated inflammation. Treatment with this compound led to a reduction in plasma IL-17 levels in antigen-sensitized mice and ameliorated the clinical severity of collagen-induced arthritis, a common model for rheumatoid arthritis.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Assay Type | Species | Parameter | Value | Reference |

| RORγ Transcriptional Activity | Human, Mouse, Rat | IC50 | ~30 nmol/L | [1] |

| Naïve CD4+ T cell to Th17 differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |

| Selectivity against other nuclear receptors (RORα, RORβ, etc.) | Human, Mouse | IC50 | >8 µmol/L |

Table 1: In Vitro Potency and Selectivity of this compound

| Animal Model | Disease | Dosage | Effect | Reference |

| Antigen-sensitized mice | Inflammation | ≥1 mg/kg | Significant inhibition of plasma IL-17 | [1] |

| Collagen-induced arthritis mice | Rheumatoid Arthritis | 30 mg/kg | Amelioration of arthritis severity | [4] |

Table 2: In Vivo Efficacy of this compound

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key intermediate, chiral 3-(hydroxyiminomethyl)adipic acid, is synthesized via a crystallization-induced dynamic resolution.[2] The final steps involve the construction of the isoxazole core and subsequent modifications to yield this compound.[2]

Synthesis of a Key Intermediate

A practical synthesis of a key chiral intermediate of this compound has been developed. This process utilizes a crystallization-induced dynamic resolution to achieve the desired stereochemistry.[2]

Final Synthetic Steps

The synthesis of the final compound, (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3-yl}-6-oxohexanoic acid (this compound), involves the following key transformations as outlined in the referenced literature[2]:

-

Isoxazole Core Construction: A 1,3-dipolar cycloaddition reaction is employed to construct the central isoxazole ring.[2]

-

Suzuki Coupling: A Suzuki coupling reaction is used to introduce the cyclopropyl group onto the isoxazole core. This reaction involves the use of cyclopropylboronic acid and a palladium catalyst (PdCl2(amphos)2).[2]

-

Amide Formation and Saponification: The final steps involve an amide bond formation followed by saponification to yield the carboxylic acid moiety of this compound.[2]

Experimental Protocols

RORγ Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

This assay is designed to measure the ability of a compound to inhibit RORγ-mediated gene transcription.

-

Cells: HEK293 cells are commonly used, co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs).

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound (or vehicle control).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

-

Cells: Naïve CD4+ T cells are isolated from the spleens of mice.

-

Procedure:

-

Culture the naïve CD4+ T cells under Th17-polarizing conditions (e.g., in the presence of anti-CD3 and anti-CD28 antibodies, TGF-β, and IL-6).

-

Add varying concentrations of this compound to the culture medium.

-

After 3-5 days of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin).

-

Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.

-

-

Data Analysis: The IC50 value is determined from the concentration-response curve for the inhibition of Th17 differentiation.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.

-

Animals: DBA/1J mice are commonly used due to their susceptibility to CIA.

-

Procedure:

-

Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster immunization is typically given 21 days after the primary immunization.

-

Administer this compound orally once daily, starting from a predetermined time point (either prophylactically or therapeutically).

-

Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and joint inflammation. Arthritis severity is typically scored on a scale of 0-4 for each paw.

-

-

Data Analysis: The therapeutic effect of this compound is evaluated by comparing the arthritis scores and paw thickness between the this compound-treated group and the vehicle-treated group.

Signaling Pathways and Visualizations

RORγ-Mediated Th17 Differentiation Pathway

RORγ is the master regulator of Th17 cell differentiation. The signaling cascade is initiated by cytokines such as TGF-β and IL-6, which activate STAT3. Activated STAT3, in turn, induces the expression of RORγt (the immune-cell specific isoform of RORγ). RORγt then drives the transcription of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-23R. This compound acts by directly inhibiting RORγt, thereby blocking this entire downstream cascade.

Caption: RORγt-driven Th17 differentiation and its inhibition by this compound.

Experimental Workflow for In Vitro Th17 Differentiation Assay

The following diagram illustrates the key steps in the in vitro Th17 differentiation assay used to evaluate the potency of this compound.

Caption: Workflow for the in vitro Th17 differentiation assay.

Conclusion

This compound is a potent and selective RORγ antagonist with a well-defined mechanism of action. Its ability to suppress Th17 cell differentiation and function both in vitro and in vivo makes it a promising therapeutic candidate for the treatment of Th17-mediated autoimmune diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

JTE-151: A Selective RORγ Inhibitor for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][4][5] Consequently, RORγ represents a promising therapeutic target for the development of novel treatments for these conditions.[4][5] JTE-151 is a potent and selective antagonist of RORγ, demonstrating significant potential in preclinical and early clinical studies for the modulation of Th17-mediated immune responses.[1][2][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a selective inhibitor of RORγ.[1][2][3][5] Its mechanism of action involves binding to the ligand-binding domain (LBD) of RORγ, which in turn leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2][3] This modulation of co-factor binding effectively inhibits the transcriptional activity of RORγ.[1][2][3] By inhibiting RORγ, this compound suppresses the differentiation of naïve CD4+ T cells into Th17 cells and reduces the production of IL-17 from already differentiated Th17 cells.[1][2][3] Notably, this compound exhibits high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.

Table 1: In Vitro Activity of this compound

| Assay | Species | IC50 Value | Reference |

| RORγ Transcriptional Activity | Human | ~30 nmol/L | [6] |

| RORγ Transcriptional Activity | Mouse | ~30 nmol/L | [6] |

| RORγ Transcriptional Activity | Rat | ~30 nmol/L | [6] |

| Th17 Cell Differentiation | Mouse | 32.4 ± 3.0 nmol/L | [6] |

| hERG Channel Inhibition | Human | 7.4 μM | [7] |

| CYP2C8 Inhibition | Human | 6.8 μM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dosing | Effect | Reference |

| Collagen-Induced Arthritis | Mice | Not Specified | Ameliorated severity of arthritis | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 3 and 10 mg/kg | Suppressed IL-17 levels and reduced Th17 cells in the spinal cord | [7] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 10 mg/kg | Significantly decreased clinical score (severity of paralysis) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

RORγ Luciferase Reporter Gene Assay

This assay is used to determine the inhibitory effect of this compound on RORγ transcriptional activity.

Materials:

-

HEK293 cells

-

Expression vector for GAL4-RORγ-LBD (ligand-binding domain)

-

Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect the cells with the GAL4-RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

Incubate the transfected cells for 24-48 hours.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound or vehicle control.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a lysis buffer.

-

Add luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

-

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Materials:

-

Spleens from C57BL/6 mice

-

Naïve CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-6 and TGF-β

-

Anti-IFN-γ and anti-IL-4 antibodies

-

This compound

-

Intracellular staining kit for IL-17A

-

Flow cytometer

Protocol:

-

Isolation of Naïve CD4+ T Cells:

-

Isolate splenocytes from C57BL/6 mice.

-

Enrich for naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

-

-

T Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

-

Plate the isolated naïve CD4+ T cells in the coated wells.

-

Add Th17 polarizing cytokines (IL-6 and TGF-β) and neutralizing antibodies (anti-IFN-γ and anti-IL-4).

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Intracellular Cytokine Staining:

-

Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain for intracellular IL-17A.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the percentage of CD4+IL-17A+ cells.

-

IL-17 ELISA

This assay quantifies the amount of IL-17 produced by cultured cells.

Materials:

-

Supernatants from cell cultures (e.g., from the Th17 differentiation assay)

-

IL-17 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Protocol:

-

Plate Coating:

-

Coat a 96-well plate with the IL-17 capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add cell culture supernatants and a serial dilution of the IL-17 standard to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated IL-17 detection antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Incubate for 30 minutes at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate and add the substrate solution.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of IL-17 in the samples.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

Lewis rats

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Calipers for measuring paw swelling

-

Micro-CT for bone erosion analysis

Protocol:

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in CFA or IFA.

-

On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.

-

A booster immunization may be given on day 7.

-

-

Compound Administration:

-

Begin oral administration of this compound or vehicle control at a predetermined time point (prophylactic or therapeutic).

-

-

Clinical Assessment:

-

Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure paw volume or thickness regularly using calipers.

-

Assign a clinical score based on the severity of arthritis in each paw.

-

-

Histological and Radiological Analysis:

-

At the end of the study, sacrifice the animals and collect the joints.

-

Perform histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Use micro-CT to quantify bone erosion.

-

Selectivity Profile

This compound has demonstrated a high degree of selectivity for RORγ. In reporter gene assays, it showed negligible effects on the transcriptional activities of 15 other nuclear receptors, including RORα and RORβ, with IC50 values greater than 8 µmol/L for these off-target receptors.[2] This selectivity is a crucial attribute, as off-target effects on other nuclear receptors can lead to undesirable side effects. The high three-dimensional character of this compound's chemical structure is thought to contribute to its enhanced selectivity.[5]

Pharmacokinetics and Clinical Development

In a Phase I clinical trial involving single ascending doses (30 to 1,600 mg) in healthy volunteers, this compound demonstrated a dose-dependent plasma exposure.[7] Importantly, no severe adverse events were observed up to the highest dose, suggesting a favorable safety profile.[7] The compound's design, which emphasized "drug-likeness" indices, has contributed to its good metabolic stability and oral availability.[5] These promising early clinical findings support the continued development of this compound as a potential first-in-class oral therapy for autoimmune diseases.

Conclusion

This compound is a potent and selective RORγ inhibitor with a well-defined mechanism of action. Its ability to suppress Th17 cell differentiation and IL-17 production has been demonstrated in a variety of in vitro and in vivo models. The favorable selectivity profile and promising results from early clinical trials highlight the potential of this compound as a novel oral therapeutic for the treatment of Th17-mediated autoimmune diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and the broader field of RORγ inhibition.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. This compound autoimmune diseases | Domainex [domainex.co.uk]

- 6. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 7. Mouse IL-17 DuoSet ELISA DY421-05: R&D Systems [rndsystems.com]

Unveiling the Pharmacological Profile of JTE-151: A Potent and Selective RORγ Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of JTE-151, a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ). This compound has demonstrated significant potential in the modulation of T helper 17 (Th17) cell-mediated immune responses, positioning it as a promising therapeutic candidate for a range of autoimmune diseases. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound is identified as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid.[1][2] Its primary mechanism of action is the selective inhibition of RORγ, a key transcription factor in the differentiation and function of Th17 cells.[1][2][3] this compound binds to the ligand-binding domain of RORγ, leading to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This modulation of co-factor interaction effectively inhibits the transcriptional activity of RORγ.[1][2]

In vitro studies have shown that this compound potently suppresses the differentiation of naïve CD4+ T cells into Th17 cells without impacting the differentiation of other T helper subsets such as Th1, Th2, or regulatory T (Treg) cells.[1][2] Furthermore, this compound inhibits the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) from activated human helper T cells.[1][2]

In vivo, the efficacy of this compound has been demonstrated in preclinical models of autoimmune diseases. Treatment with this compound has been shown to suppress IL-17 production in antigen-sensitized mice and ameliorate the clinical severity of arthritis in a collagen-induced arthritis (CIA) model.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound from various in vitro assays.

| Assay | Species | Parameter | Value | Reference |

| RORγ Transcriptional Activity | Human, Mouse, Rat | IC50 | ~30 nmol/L | [1] |

| Naïve CD4+ T cell to Th17 cell differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |

| Nuclear Receptor Selectivity | ||||

| Receptor | Species | Parameter | Value | Reference |

| RORα | Human | IC50 | >8 µmol/L | [5] |

| RORβ | Human | IC50 | >8 µmol/L | [5] |

| Other Nuclear Receptors (15 total) | Human/Mouse | IC50 | >8 µmol/L | [5] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

Luciferase Reporter Gene Assay for RORγ Transcriptional Activity

This assay quantifies the ability of this compound to inhibit RORγ-mediated gene transcription.

Cell Line: Jurkat cells stably expressing a luciferase reporter gene under the control of a ROR response element (RORE).

Protocol:

-

Jurkat cells are plated in 24-well plates at a density of 4–8 × 105 cells per well in RPMI-1640 medium supplemented with 10% FBS.

-

The following day, cells are co-transfected with an expression vector for the human RORγ ligand-binding domain fused to the GAL4 DNA-binding domain and a pGL4.35 plasmid containing GAL4 upstream activating sequences.

-

Three hours post-transfection, this compound is added to the wells in a dose-response concentration range (e.g., 1.0 nM to 1.0 µM). A vehicle control (DMSO) is also included.

-

Cells are incubated for an additional 24 hours.

-

Luciferase activity is measured using a luminometer. The results are normalized to a co-transfected control reporter (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

The IC50 value is calculated from the dose-response curve.

In Vitro Mouse Th17 Cell Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Protocol:

-

Isolation of Naïve CD4+ T cells: Spleens are harvested from C57BL/6 mice. A single-cell suspension is prepared, and naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated using magnetic-activated cell sorting (MACS).

-

T Cell Culture and Differentiation:

-

A 48-well plate is pre-coated with anti-mouse CD3 (10 µg/ml) and anti-mouse CD28 (10 µg/ml) antibodies in PBS overnight at 4°C.

-

Isolated naïve CD4+ T cells are seeded at 2.5 × 105 cells/well in Th17 polarization medium.

-

Th17 Polarization Medium: RPMI-1640 supplemented with 10% FBS, 50 ng/ml recombinant mouse IL-6, 20 ng/ml recombinant human TGF-β1, 8 µg/ml anti-mouse IL-4, and 8 µg/ml anti-mouse IFN-γ.

-

This compound is added at various concentrations to the culture medium.

-

-

Analysis: After 3-5 days of culture, cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. The percentage of IL-17A-producing cells (Th17 cells) is determined by intracellular cytokine staining and flow cytometry.

Collagen-Induced Arthritis (CIA) In Vivo Model

This widely used animal model of rheumatoid arthritis evaluates the in vivo efficacy of this compound.

Protocol:

-

Induction of Arthritis:

-

Male DBA/1J mice (8-10 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

-

Treatment: this compound is suspended in 0.5% methylcellulose and administered orally once daily. Treatment can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms). A vehicle control group is also included.

-

Assessment of Arthritis:

-

The severity of arthritis is monitored by scoring the inflammation of each paw.

-

Paw swelling is measured using a caliper.

-

At the end of the study, plasma levels of IL-17 can be measured by ELISA, and joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes related to the pharmacological activity of this compound.

References

- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

JTE-151: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-151 is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are pivotal in the pathogenesis of various autoimmune diseases. By inhibiting RORγ, this compound effectively suppresses Th17 cell differentiation and IL-17 production, demonstrating significant therapeutic potential in preclinical models of autoimmune disorders, particularly rheumatoid arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a RORγ antagonist. It binds to the ligand-binding domain (LBD) of RORγ, inducing a conformational change that leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1] This action inhibits the transcriptional activity of RORγ, which is essential for the expression of genes that drive the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A.[1][2]

Signaling Pathway of this compound in Th17 Cell Differentiation

Caption: this compound inhibits RORγt, blocking IL-17A gene transcription.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound, as well as its efficacy in preclinical animal models of rheumatoid arthritis.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | Target | Parameter | Value | Reference |

| FRET Assay | Human | RORγ-LBD | EC50 (Co-activator dissociation) | 18.6 ± 1.2 nM | [3] |

| FRET Assay | Human | RORγ-LBD | EC50 (Co-repressor recruitment) | 18.1 ± 1.8 nM | [3] |

| Luciferase Reporter Assay | Human | RORγ | IC50 | ~30 nM | [3] |

| Luciferase Reporter Assay | Mouse | RORγ | IC50 | ~30 nM | [3] |

| Luciferase Reporter Assay | Rat | RORγ | IC50 | ~30 nM | [3] |

| Th17 Differentiation Assay | Mouse | Naïve CD4+ T cells | IC50 | 32.4 ± 3.0 nM | [1] |

Table 2: Selectivity of this compound Against Other Nuclear Receptors

| Nuclear Receptor | Parameter | Value | Reference |

| RORα | IC50 | >8 µM | [3] |

| RORβ | IC50 | >8 µM | [3] |

| 15 Other Nuclear Receptors | IC50 | >8 µM | [3] |

Table 3: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Rats

| Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |

| Prophylactic | 1, 3, 10 | Hindpaw Swelling | Dose-dependent suppression | [1] |

| Prophylactic | 30 | Th17-related gene mRNA in synovial tissue | Complete inhibition | [1] |

| Therapeutic | 30 | Hindpaw Swelling | Partial suppression | [1] |

Table 4: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats

| Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |

| Prophylactic | 1, 3, 10 | Hindpaw Swelling | Dose-dependent suppression | [1] |

| Therapeutic | 30 | Hindpaw Swelling | Partial suppression | [1] |

Experimental Protocols

RORγ Ligand Binding Domain FRET Assay

This assay measures the ability of a compound to modulate the interaction between the RORγ ligand-binding domain (LBD) and a co-regulator peptide.

Methodology:

-

Protein Expression: Express the human RORγ-LBD (residues 253-518) as a fusion protein with Glutathione-S-Transferase (GST).

-

Peptide Labeling: Synthetically produce co-activator and co-repressor peptides and label them with a fluorescent dye.

-

Assay Reaction: In a microplate, combine the GST-RORγ-LBD fusion protein, the labeled peptide, and varying concentrations of this compound.

-

FRET Measurement: Excite the donor fluorophore and measure the emission of the acceptor fluorophore using a suitable plate reader.

-

Data Analysis: Calculate the EC50 values for co-activator dissociation and co-repressor recruitment by fitting the data to a dose-response curve.

RORγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to inhibit RORγ-mediated gene transcription.

Methodology:

-

Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one expressing the RORγ protein and another containing a luciferase reporter gene under the control of a RORγ response element.

-

Compound Treatment: Add varying concentrations of this compound to the transfected cells and incubate for a defined period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed reporter) and calculate the IC50 value for the inhibition of RORγ transcriptional activity.

Collagen-Induced Arthritis (CIA) in Rats

A widely used animal model for rheumatoid arthritis that mimics many aspects of the human disease.

Methodology:

-

Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). On day 0, administer an intradermal injection of the emulsion at the base of the tail of male Lewis rats.

-

Booster: On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

Treatment:

-

Prophylactic: Administer this compound orally once daily, starting from the day of the initial immunization.

-

Therapeutic: Begin oral administration of this compound after the onset of clinical signs of arthritis (e.g., day 10-12).

-

-

Disease Assessment: Monitor the rats for signs of arthritis, including hindpaw swelling (measured with calipers) and clinical scoring of joint inflammation.

-

Histopathology and Gene Expression: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion. Analyze synovial tissue for the mRNA expression of Th17-related genes (e.g., IL-17A, RORC, IL-23R, CCR6) by quantitative PCR.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical workflow for this compound from in vitro screening to in vivo efficacy.

Conclusion

This compound is a promising therapeutic candidate for the treatment of autoimmune diseases, with a well-defined mechanism of action targeting the RORγ/Th17 pathway. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models of rheumatoid arthritis, underscore its potential as a novel oral therapy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel treatments for autoimmune and inflammatory disorders. Further investigation into the pharmacokinetic and safety profiles of this compound in clinical settings is warranted.

References

JTE-151: A Technical Guide to its Interaction with the RORγ Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of JTE-151, a novel inverse agonist of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. This compound has emerged as a promising therapeutic candidate by effectively modulating RORγ activity. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that govern the inhibitory function of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its bioactivity, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Bioactivity of this compound

| Assay | Species | Parameter | Value | Reference |

| RORγ Transcriptional Activity | Human | IC50 | ~30 nmol/L | [1] |

| RORγ Transcriptional Activity | Mouse | IC50 | ~30 nmol/L | [1] |

| RORγ Transcriptional Activity | Rat | IC50 | ~30 nmol/L | [1] |

| Th17 Cell Differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |

| IL-17A Production (Antigen-Stimulated T cells) | Human | IC50 | Not explicitly stated, but effective inhibition shown | [2] |

| IL-17A and IL-22 Production (Cytokine-Stimulated Splenocytes) | Mouse | Significant inhibition at concentrations ≥ 100 ng/mL | [3] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Selectivity | Reference |

| RORα, RORβ | Inverse Agonist | >100-fold selective for RORγ | [4] |

| Other Nuclear Receptors (GR, AR, ERα, PR, VDR, FXR, LXRα, PPARα, PPARδ, PPARγ, RARα, RXRα) | Agonist/Antagonist | >100-fold selective for RORγ | [4] |

| CYP2C8 | Inhibition | IC50 = 6.8 μM (weak) | [4] |

| Other CYPs | Inhibition | IC50 > 10 μM | [4] |

Table 3: Pharmacokinetic and Safety Data for this compound

| Parameter | Species | Value | Reference |

| hERG Liability | In vitro | IC50 = 7.4 μM | [4] |

| Genotoxicity | In vitro | Low potential | [4] |

| Phase I Clinical Trial (Single Dose) | Human | Dose-dependent plasma exposure (30 to 1,600 mg) | [5] |

| Adverse Events (Phase I) | Human | No severe adverse events observed up to 1,600 mg | [5] |

Mechanism of Action

This compound functions as an inverse agonist of RORγ. Its binding to the ligand-binding domain (LBD) of RORγ induces a conformational change that leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[2] This switch in co-regulator binding effectively represses the transcriptional activity of RORγ, thereby inhibiting the expression of target genes essential for Th17 cell differentiation and function, most notably IL-17A.

The co-crystal structure of this compound in complex with the human RORγ LBD (PDB ID: 8X7E) reveals that the compound binds within the ligand-binding pocket in a U-shaped conformation.[4] This binding is stabilized by interactions such as a hydrogen bond with Phe377.[4]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the binding and activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to measure the direct binding of this compound to the RORγ LBD and its ability to displace co-activator peptides or recruit co-repressor peptides.

Materials:

-

Recombinant human RORγ-LBD (tagged, e.g., with GST or His)

-

Fluorescently labeled co-activator peptide (e.g., from SRC1) or co-repressor peptide (e.g., from NCoR)

-

Europium-labeled antibody against the RORγ-LBD tag

-

This compound stock solution

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the RORγ-LBD, the fluorescently labeled peptide, and the europium-labeled antibody.

-

Add the this compound dilutions to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor fluorophore).

-

Calculate the ratio of the acceptor to donor fluorescence and plot against the this compound concentration to determine the IC50 or EC50.

X-ray Crystallography

The three-dimensional structure of this compound in complex with the RORγ LBD was determined by X-ray crystallography.

Protein Expression and Purification:

-

The human RORγ LBD (amino acids ~265-518) is expressed in a suitable host, such as E. coli, typically as a fusion protein with a purification tag (e.g., His-tag).

-

The protein is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

Crystallization:

-

The purified RORγ LBD is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

This compound is added in molar excess to the protein solution.

-

Crystallization is performed using vapor diffusion methods (sitting or hanging drop).

-

The crystallization solution for PDB entry 8X7E contained 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris Propane pH 7.5, and 20% PEG 3350.[6]

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined RORγ LBD structure as a search model.

-

The model is refined, and this compound is built into the electron density map.

Th17 Cell Differentiation Assay

This cellular assay assesses the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Materials:

-

Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.

-

Plate-bound anti-CD3 and soluble anti-CD28 antibodies for T cell activation.

-

Th17 polarizing cytokine cocktail:

-

For mouse cells: TGF-β (e.g., 1-5 ng/mL) and IL-6 (e.g., 20-50 ng/mL).

-

For human cells: TGF-β (e.g., 1-10 ng/mL), IL-1β (e.g., 10-20 ng/mL), IL-6 (e.g., 10-50 ng/mL), and IL-23 (e.g., 10-20 ng/mL).[7]

-

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

This compound stock solution.

Procedure:

-

Coat cell culture plates with anti-CD3 antibody.

-

Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Seed the naïve T cells in the anti-CD3 coated plates with soluble anti-CD28, the Th17 polarizing cytokine cocktail, and neutralizing antibodies.

-

Add serial dilutions of this compound to the cultures.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

For analysis of IL-17A production, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Perform intracellular staining for IL-17A and analyze by flow cytometry.

RORγ Reporter Gene Assay

This assay measures the ability of this compound to inhibit RORγ-mediated gene transcription.

Materials:

-

A host cell line (e.g., HEK293T) that does not express endogenous RORγ.

-

An expression vector for a fusion protein of the Gal4 DNA-binding domain and the RORγ LBD.

-

A reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

A transfection reagent.

-

This compound stock solution.

-

Luciferase assay reagent.

Procedure:

-

Co-transfect the host cells with the Gal4-RORγ-LBD expression vector and the Gal4-UAS-luciferase reporter vector.

-

After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.

-

Incubate for a further 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the luciferase activity against the this compound concentration to determine the IC50 value.

IL-17A ELISA

This immunoassay quantifies the amount of IL-17A secreted by cells in culture.

Materials:

-

Supernatants from Th17 cell differentiation assays.

-

Commercially available IL-17A ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution).

-

Wash buffer.

-

Microplate reader.

Procedure:

-

Add standards and cell culture supernatants to the wells of the ELISA plate pre-coated with an anti-IL-17A capture antibody.

-

Incubate to allow IL-17A to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a biotinylated anti-IL-17A detection antibody.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of IL-17A in the samples based on the standard curve.

Visualizations

RORγ Signaling Pathway and this compound Inhibition

Caption: RORγ signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship of this compound's Inverse Agonism

Caption: Logical flow of this compound's inverse agonist mechanism of action.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound autoimmune diseases | Domainex [domainex.co.uk]

- 5. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. ptglab.com [ptglab.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Profile JTE-151

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-151 is a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] As Th17 cells are implicated in various autoimmune diseases, this compound presents a promising therapeutic candidate.[1][2][3] In drug development, it is crucial to characterize the selectivity of a compound and assess any potential off-target effects. Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) involved in diverse cellular processes, including cell proliferation, migration, and fibrosis, making it an important target for safety and selectivity profiling.[4][5][6]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the potential activity of this compound on the LPA1 signaling pathway. The following assays are described:

-

Calcium Mobilization Assay: To assess Gq-mediated signaling.

-

Cell Migration Assay: To evaluate the impact on a key functional response to LPA1 activation.

-

Cell Proliferation Assay: To determine effects on cell growth and viability.

LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates multiple G protein signaling cascades, primarily through Gq/11, Gi/o, and G12/13.[4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured.[7] The Gi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the G12/13 pathway activates Rho, influencing cell shape and migration.[5][6]

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

JTE-151: Application Notes and Protocols for In Vivo Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-151 is a novel, orally available antagonist of the retinoid-related orphan receptor-gamma (RORγ). RORγ is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). By inhibiting RORγ, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), offering a promising therapeutic strategy for RA.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in established preclinical animal models of arthritis, including detailed protocols and quantitative data to guide researchers in their study design and execution.

Mechanism of Action: Targeting the Th17 Pathway

This compound exerts its anti-arthritic effects by specifically targeting the RORγt transcription factor, which is essential for the differentiation of naïve CD4+ T cells into pathogenic Th17 cells. Th17 cells are a major source of IL-17, a cytokine that promotes inflammation, joint destruction, and osteoclastogenesis in rheumatoid arthritis. By antagonizing RORγ, this compound inhibits the transcriptional activity of this nuclear receptor, leading to a reduction in Th17 cell differentiation and activation, and consequently, a decrease in IL-17 production.[1][2][3] This targeted approach ameliorates the clinical signs of arthritis in animal models.

References

JTE-151: Application Notes and Protocols for In Vivo Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of JTE-151, a novel, orally available RORγ (retinoid-related orphan receptor gamma) antagonist, in mouse models of autoimmune diseases. The following protocols and data are compiled from preclinical studies to guide researchers in the effective use of this compound for in vivo investigations.

Quantitative Data Summary

The following tables summarize the dosages and administration details of this compound used in various murine models of autoimmune diseases.

Table 1: this compound Dosage and Administration in Murine Models

| Animal Model | Mouse/Rat Strain | Dosage (mg/kg) | Administration Route | Vehicle | Frequency | Reference |

| Collagen-Induced Arthritis (CIA) | Rat | 1, 3, 10, 30 | Oral | 0.5% Methylcellulose (MC) | Once a day | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3, 10 | Oral | Not Specified | Not Specified | [2] |

| Antigen-sensitized mice | Mouse | 1, 3, 10 | Oral | 0.5% Methylcellulose (MC) | Once a day for 7 days | [3] |

| Collagen-Induced Arthritis (CIA) | Mouse | 0.03% in diet | Dietary | Not Applicable | Ad libitum | [4] |

Table 2: Summary of this compound Efficacy in Murine Models

| Animal Model | Dosage (mg/kg) | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 (prophylactic, oral) | Dose-dependent suppression of hindpaw swelling and bone density loss. Significant reduction in Th17-related mRNA levels (IL-17A, RORC, CCR6, IL-23R) in synovial tissues. | [1] |

| Collagen-Induced Arthritis (CIA) | 30 (therapeutic, oral) | Partial inhibition of hindpaw swelling and tarsal bone density loss. Suppression of RANKL and MMP-3 mRNA expression. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | 10 (oral) | Significantly decreased clinical score (severity of paralysis). | [2] |

| Antigen-sensitized mice | ≥ 1 (oral) | Significantly inhibited the increase in plasma IL-17 concentration. | [3] |

| Collagen-Induced Arthritis (CIA) | Co-administration with anti-TNFα antibody | Exhibited superior efficacy in suppressing arthritis symptoms compared to individual treatments. | [1] |

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in 0.5% methylcellulose for oral administration to mice.

Materials:

-

This compound compound

-

Methylcellulose (MC), low viscosity (e.g., 400 cP)

-

Sterile, purified water

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriate glassware (beaker, graduated cylinder)

Procedure:

-

Prepare 0.5% Methylcellulose (MC) Vehicle:

-

Heat approximately one-third of the final required volume of purified water to 60-70°C.

-

Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

-

Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the cold, purified water.

-

Continue stirring the solution until it becomes clear and uniform. It is recommended to stir the solution at 4°C for several hours or overnight to ensure complete hydration.

-

Store the 0.5% MC vehicle at 4°C.

-

-

Prepare this compound Suspension:

-

Calculate the required amount of this compound and 0.5% MC vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the calculated amount of this compound powder.

-

In a suitable container, add a small amount of the 0.5% MC vehicle to the this compound powder and triturate to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% MC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

The final formulation should be a uniform suspension. It is recommended to prepare the suspension fresh daily. Continuously stir the suspension during administration to maintain homogeneity.

-

Oral Gavage Administration Protocol in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage to mice.

Materials:

-

Prepared this compound suspension

-

Appropriate gauge feeding needle for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

Syringe (1 mL or appropriate size)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct volume of this compound suspension to administer. The typical dosing volume is 10 mL/kg.

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the feeding needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.

-

-

Administration:

-

Draw the calculated volume of the this compound suspension into the syringe.

-

Gently insert the feeding needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

-

Angle the needle slightly upwards towards the roof of the mouth and advance it gently along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle is inserted to the pre-measured depth, slowly dispense the contents of the syringe.

-

Gently withdraw the feeding needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of RORγt Signaling in Th17 Cell Differentiation

This compound is an antagonist of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells. By inhibiting RORγt, this compound suppresses the production of IL-17 and other inflammatory cytokines, thereby ameliorating autoimmune responses.

References

Preparing JTE-151 for In Vivo Studies with 0.5% Methyl Cellulose: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-151 is a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), making it a promising therapeutic candidate for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] For in vivo evaluation of this compound, appropriate formulation is critical to ensure accurate and reproducible dosing. Due to its likely poor solubility in aqueous solutions, a common and effective method for oral administration in preclinical studies is to prepare a suspension in a suitable vehicle. This document provides a detailed protocol for the preparation of this compound in a 0.5% methyl cellulose vehicle for in vivo research applications.

Data Presentation

| Parameter | Value/Range | Notes |

| This compound | ||

| Mechanism of Action | RORγ Antagonist | Inhibits the transcriptional activity of RORγ, leading to suppression of Th17 cell differentiation and activation.[1][2] |